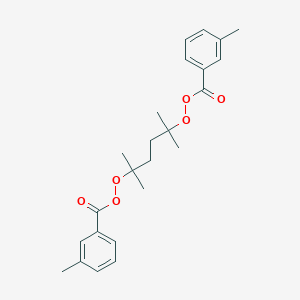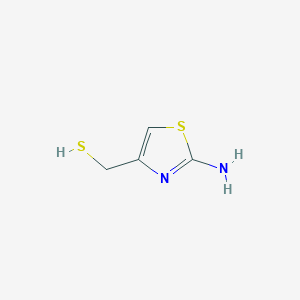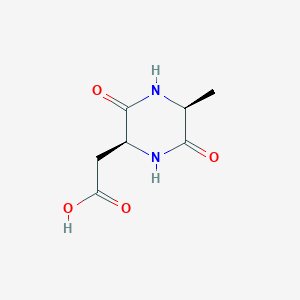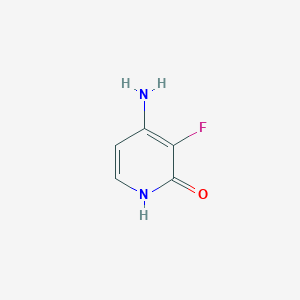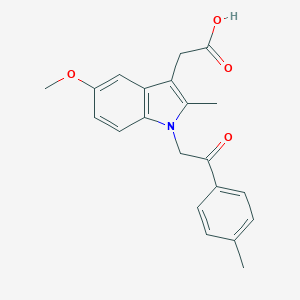
1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-(4-methylphenyl)-2-oxoethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-(4-methylphenyl)-2-oxoethyl)-, commonly known as MeJA, is a plant hormone that plays a significant role in regulating plant growth and development. MeJA is a derivative of jasmonic acid and is synthesized from linolenic acid through the octadecanoid pathway. MeJA has been extensively studied for its biochemical and physiological effects on plants.
Mechanism Of Action
MeJA regulates plant growth and development through the jasmonate signaling pathway. MeJA binds to the jasmonate receptor, which then activates a series of downstream signaling events, including the activation of transcription factors, the induction of defense-related genes, and the production of secondary metabolites. MeJA also interacts with other plant hormones, such as auxin and cytokinin, to regulate plant growth and development.
Biochemical And Physiological Effects
MeJA has several biochemical and physiological effects on plants. MeJA induces the production of secondary metabolites, such as flavonoids and alkaloids, which have antioxidant and antimicrobial properties. MeJA also regulates the expression of genes involved in plant defense against biotic and abiotic stress. MeJA has been shown to increase plant resistance to pathogens, such as fungi and bacteria, and environmental stress, such as drought and salinity.
Advantages And Limitations For Lab Experiments
MeJA is a useful tool for studying plant growth and development. MeJA can be used to induce plant defense responses and the production of secondary metabolites in the lab. MeJA is also useful for studying the interaction between different plant hormones and their effects on plant growth and development. However, MeJA has some limitations for lab experiments. MeJA can be toxic to plants at high concentrations, and the effects of MeJA can vary depending on the plant species and growth conditions.
Future Directions
MeJA has several potential future directions for scientific research. MeJA can be used to develop new plant-based products with antimicrobial and antioxidant properties. MeJA can also be used to enhance plant resistance to environmental stress, such as drought and salinity. MeJA can be used to study the interaction between different plant hormones and their effects on plant growth and development. MeJA can also be used to study the molecular mechanisms underlying plant defense responses and the production of secondary metabolites.
Synthesis Methods
MeJA can be synthesized from linolenic acid through the octadecanoid pathway. The synthesis involves several enzymatic steps, including lipoxygenase, allene oxide synthase, allene oxide cyclase, and 12-oxo-phytodienoic acid reductase. The final step involves the conversion of 12-oxo-phytodienoic acid to MeJA by a jasmonate O-methyltransferase. MeJA can also be synthesized through the use of chemical reactions, but this method is not commonly used due to the low yield and high cost.
Scientific Research Applications
MeJA has been extensively studied for its biochemical and physiological effects on plants. MeJA is known to regulate several plant processes, including seed germination, root growth, leaf senescence, and fruit ripening. MeJA also plays a significant role in plant defense against biotic and abiotic stress. MeJA has been shown to induce the expression of defense-related genes, increase the production of secondary metabolites, and enhance plant resistance to pathogens and environmental stress.
properties
CAS RN |
106287-91-6 |
|---|---|
Product Name |
1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-(4-methylphenyl)-2-oxoethyl)- |
Molecular Formula |
C21H21NO4 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[5-methoxy-2-methyl-1-[2-(4-methylphenyl)-2-oxoethyl]indol-3-yl]acetic acid |
InChI |
InChI=1S/C21H21NO4/c1-13-4-6-15(7-5-13)20(23)12-22-14(2)17(11-21(24)25)18-10-16(26-3)8-9-19(18)22/h4-10H,11-12H2,1-3H3,(H,24,25) |
InChI Key |
PZBBUEAPAIYTBN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=C(C3=C2C=CC(=C3)OC)CC(=O)O)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=C(C3=C2C=CC(=C3)OC)CC(=O)O)C |
Other CAS RN |
106287-91-6 |
synonyms |
1-(4-Methylphenacyl)-2-methyl-5-methoxyindol-3-ylacetic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



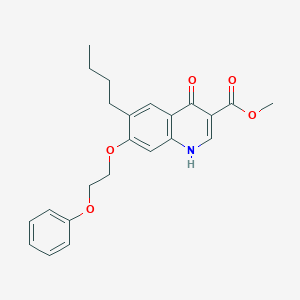
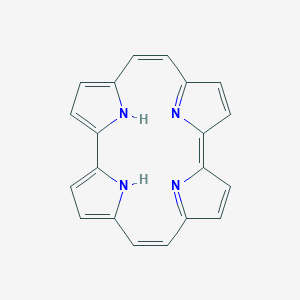
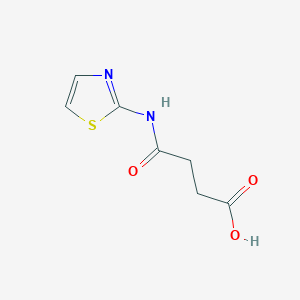
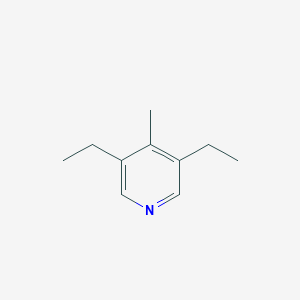
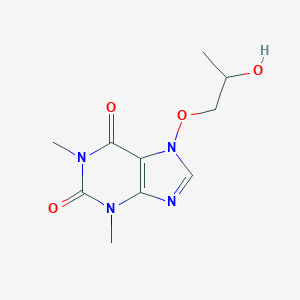
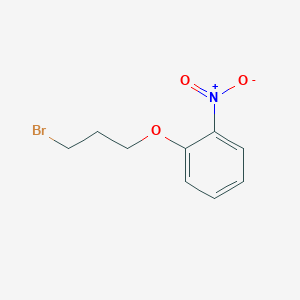
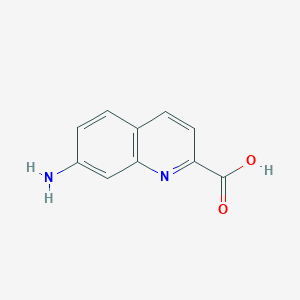
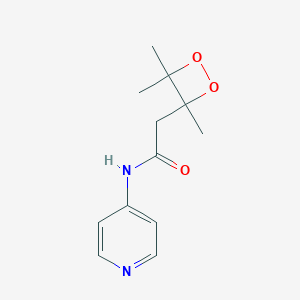

![2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane](/img/structure/B11515.png)
